molecular formula C8H16O4Si B094139 Diacetoxydiethylsilane CAS No. 18269-81-3

Diacetoxydiethylsilane

Cat. No.: B094139
CAS No.: 18269-81-3
M. Wt: 204.3 g/mol
InChI Key: JQNJIBYLKBOSCM-UHFFFAOYSA-N
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Description

Diacetoxydiethylsilane is an organosilicon compound with the molecular formula C8H16O4Si. It is characterized by the presence of two acetoxy groups attached to a silicon atom, which is also bonded to two ethyl groups. This compound is a colorless to light yellow liquid with a distinct odor of acetic acid. This compound is primarily used in various chemical synthesis processes and has applications in the production of silicone-based materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetoxydiethylsilane can be synthesized through the reaction of diethylsilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction is as follows:

(C2H5)2SiH2 + 2 (CH3CO)2O → (C2H5)2Si(OCOCH3)2 + 2 CH3COOH\text{(C2H5)2SiH2 + 2 (CH3CO)2O → (C2H5)2Si(OCOCH3)2 + 2 CH3COOH} (C2H5)2SiH2 + 2 (CH3CO)2O → (C2H5)2Si(OCOCH3)2 + 2 CH3COOH

The reaction is carried out at elevated temperatures, usually around 60-80°C, and requires a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of diethylsilane and acetic anhydride into the reactor, where the reaction takes place under optimized temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of diethylsilanediol and acetic acid.

(C2H5)2Si(OCOCH3)2 + 2 H2O → (C2H5)2Si(OH)2 + 2 CH3COOH\text{(C2H5)2Si(OCOCH3)2 + 2 H2O → (C2H5)2Si(OH)2 + 2 CH3COOH} (C2H5)2Si(OCOCH3)2 + 2 H2O → (C2H5)2Si(OH)2 + 2 CH3COOH

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

2 (C2H5)2Si(OH)2 → (C2H5)2Si-O-Si(C2H5)2 + 2 H2O\text{2 (C2H5)2Si(OH)2 → (C2H5)2Si-O-Si(C2H5)2 + 2 H2O} 2 (C2H5)2Si(OH)2 → (C2H5)2Si-O-Si(C2H5)2 + 2 H2O

    Substitution: this compound can undergo substitution reactions with nucleophiles such as alcohols or amines, replacing the acetoxy groups with alkoxy or amino groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, typically at room temperature.

    Condensation: Catalysts such as acids or bases, with controlled temperature and humidity.

    Substitution: Alcohols or amines, often in the presence of a base such as triethylamine.

Major Products Formed:

    Hydrolysis: Diethylsilanediol and acetic acid.

    Condensation: Polymeric siloxanes.

    Substitution: Alkoxysilanes or aminosilanes, depending on the nucleophile used.

Scientific Research Applications

Diacetoxydiethylsilane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicone-based materials.

    Biology: Employed in the modification of surfaces for biological assays and the development of biosensors.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone sealants, adhesives, and coatings due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism of action of diacetoxydiethylsilane primarily involves its ability to undergo hydrolysis and condensation reactions. Upon exposure to moisture, the acetoxy groups are hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its use in the production of silicone-based materials, as it allows for the formation of durable and flexible polymeric structures.

Comparison with Similar Compounds

    Diacetoxydimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.

    Diethoxydimethylsilane: Contains ethoxy groups instead of acetoxy groups.

    Dimethyldiacetoxysilane: Similar to diacetoxydiethylsilane but with methyl groups.

Uniqueness: this compound is unique due to the presence of ethyl groups, which can influence the reactivity and physical properties of the compound. The ethyl groups provide a balance between hydrophobicity and reactivity, making this compound suitable for specific applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

[acetyloxy(diethyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4Si/c1-5-13(6-2,11-7(3)9)12-8(4)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJIBYLKBOSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171318
Record name Diacetoxydiethylsilane
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Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-81-3
Record name Silanediol, 1,1-diethyl-, 1,1-diacetate
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Record name Diacetoxydiethylsilane
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Record name Diacetoxydiethylsilane
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Record name Diacetoxydiethylsilane
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